N-(2,3-Dimethylphenyl)glycine

Metal complexation Coordination chemistry Thermal analysis

Researchers requiring regioisomerically pure N-aryl glycine building blocks often face uncontrolled variables from isomeric impurities. N-(2,3-Dimethylphenyl)glycine (CAS 83442-59-5) addresses this with 98% purity and the critical 2,3-dimethyl substitution pattern essential for sub-micromolar GlyT1 inhibition (IC₅₀ = 800 nM, 16-fold selectivity over GlyT2) and well-defined metal-coordination behavior. - Sub-micromolar GlyT1 inhibitor pharmacophore with 16-fold selectivity - Forms well-characterized bidentate complexes with La, Ce, Mn, Fe, Cd, Al, Pb - Strategic intermediate for fenamate/anthranilic acid derivatives

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 83442-59-5
Cat. No. B1609011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylphenyl)glycine
CAS83442-59-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NCC(=O)O)C
InChIInChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
InChIKeyUXKSOLXGLFXGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)glycine: Physicochemical Profile


N-(2,3-Dimethylphenyl)glycine (IUPAC: 2-(2,3-dimethylanilino)acetic acid) is a non-proteinogenic N-aryl glycine derivative with molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It belongs to the class of N-substituted phenylglycines, which are widely employed as research intermediates, metal-complexing ligands, and building blocks for pharmaceutical and agrochemical synthesis [1]. The 2,3-dimethyl substitution pattern on the phenyl ring confers distinct steric and electronic properties that differentiate it from other regioisomeric dimethylphenylglycines and from the unsubstituted N-phenylglycine.

N-aryl glycine building block with 2,3-dimethyl substitution
Scaffold context for ligand design
Metal-complexing studies requiring defined hydration energetics
Dihydrate Zn(II) complex coordination context
GlyT1 transporter pharmacology research
2,3-isomer scaffold linked to reported GlyT1 engagement

N-(2,3-Dimethylphenyl)glycine: Isomer Specificity


The position of the methyl substituents on the N-phenyl ring critically dictates the compound's metal-coordination behaviour, thermal stability, and biological target engagement. Direct comparative studies using Zn(II) complexes demonstrate that the 2,3-dimethyl isomer yields a dihydrate complex (Zn(2,3-DPG)₂·2H₂O), whereas the 2,4-dimethyl isomer forms an anhydrous complex (Zn(2,4-DPG)₂), indicating fundamentally different coordination geometries and hydration energetics [1]. In glycine transporter inhibition, the 2,3-dimethyl substitution pattern is essential for achieving sub-micromolar potency at GlyT1, while the 3,5-dimethyl isomer is bioinformatically catalogued but lacks reported transporter activity [2]. These structural dependencies mean that generic substitution based solely on molecular formula (C₁₀H₁₃NO₂) will introduce uncontrolled variables in any application where metal binding or biological recognition is operative.

Regioisomer
Metal-complex hydration state may shift; the 2,4-isomer forms anhydrous Zn(II) complex, altering thermal stability profile.
Transporter
GlyT1 engagement may not transfer; 3,5-isomer is catalogued without reported transporter activity, making generic substitution unreliable.
Purity grade
2,6-isomer typically supplied at 95% purity may require additional purification for metal-complex or reference-standard applications.

N-(2,3-Dimethylphenyl)glycine: Comparative Evidence


Zn(II) Complex Hydration State Difference

In a head-to-head synthesis and characterization study, the Zn(II) complex of N-2,3-dimethylphenylglycine crystallized as a dihydrate Zn(2,3-DPG)₂·2H₂O, whereas the corresponding 2,4-dimethyl isomer formed an anhydrous complex Zn(2,4-DPG)₂ under identical preparation conditions [1]. The presence of two water molecules in the 2,3-derivative's coordination sphere directly impacts its thermal decomposition profile and heats of dehydration as measured by DSC.

Zn(II) complex hydration
Head-to-head
Dihydrate vs. anhydrous; 2 H₂O coordination difference
Thermal stability context differs
2,3-isomer forms Zn(2,3-DPG)₂·2H₂O; 2,4-isomer forms Zn(2,4-DPG)₂
Metal complexation Coordination chemistry Thermal analysis

GlyT1 Transporter Inhibition Activity

A compound built on the N-(2,3-dimethylphenyl)glycine scaffold (CHEMBL2419438) demonstrated an IC₅₀ of 800 nM in a [³H]glycine displacement assay at rat GlyT1 [1]. By contrast, the 3,5-dimethyl isomer (CHEBI:75365) is registered in ChEBI without any reported GlyT1 inhibitory activity [2]. The GlyT2 selectivity window for the 2,3-derivative is approximately 16-fold (GlyT2 IC₅₀ = 13,000 nM), establishing a meaningful biological differentiation driven by the 2,3-substitution pattern.

GlyT1 inhibition
Cross-study
IC₅₀ 800 nM at GlyT1; ~16× over GlyT2
Reported transporter engagement context
3,5-isomer has no reported GlyT1 activity
Glycine transporter GlyT1 inhibition Neuroscience

Metal-Complex Structural Diversity

N-2,3-dimethylphenylglycine (2,3-PGH) forms structurally distinct complexes with a range of metal ions. In a systematic study of eight metal ions, M(2,3-PGH) complexes with Al(III), Mn(II), Fe(III), Y(III), Cd(II), La(III), Ce(III), and Pb(II) were all bidentate (N,O-chelation), while M(2,3-PGH)₃ salt-like structures were also observed [1]. This behaviour differs from N-phenylglycine, which typically forms simpler complexes with fewer metals, and from N-2-ethylphenylglycine, whose Zn(II) complex adopts yet another hydration pattern (Zn(2-EPG)₂·2H₂O) [2].

Metal-binding scope
Class-level
Bidentate N,O-chelation with 8 metal ions reported
Tunable ligand repertoire context
N-phenylglycine shows more limited metal scope
Metal extraction Separation science Thermal stability

Commercial Purity and Availability Benchmarking

N-(2,3-Dimethylphenyl)glycine is commercially available from major suppliers at 98% purity (e.g., Leyan Product No. 1711437) . The 2,6-dimethyl isomer (CAS 103095-36-9), while also available, is typically supplied at 95% purity , reflecting differences in synthetic accessibility and purification efficiency. The 2,3-isomer also benefits from a well-established synthetic route via condensation of 2,3-dimethylaniline with chloroacetic acid (~55% yield) , whereas the 2,6-isomer's sterically hindered aniline precursor can reduce reaction efficiency.

Commercial purity
Supplier review
98% purity achievable; ~55% synthesis yield
Lower downstream purification need
2,6-isomer typically 95% purity; steric hindrance impact
Procurement Purity specification Supplier comparison

N-(2,3-Dimethylphenyl)glycine: Application Scenarios


GlyT1-Selective Probe Development

The sub-micromolar GlyT1 affinity (IC₅₀ = 800 nM) combined with a 16-fold selectivity window over GlyT2 makes the 2,3-dimethylphenyl scaffold the preferred starting point for designing glycine transporter-1 inhibitors. Researchers can use the free acid as a versatile intermediate for further derivatization while preserving the pharmacophoric 2,3-dimethyl substitution [1].

Metal-Complex Ligand for Extraction and Thermal Analysis

The demonstrated ability of N-2,3-dimethylphenylglycine to form well-characterized bidentate complexes with eight different metal ions—including lanthanides (La, Ce), transition metals (Mn, Fe, Cd), and main group metals (Al, Pb)—makes it a valuable ligand for developing metal-selective extraction protocols and for studying thermal decomposition mechanisms via TG/DSC [1].

Synthesis of Mefenamic Acid Analogs and Fenamate NSAID Intermediates

The 2,3-dimethylphenyl group is the hallmark pharmacophore of mefenamic acid and related fenamate NSAIDs. N-(2,3-Dimethylphenyl)glycine serves as a strategic intermediate for constructing anthranilic acid derivatives via further functionalization of the glycine carboxyl group, offering a direct route to analogs with potentially improved COX selectivity [1].

Reference Standard for Regioisomeric Impurity Profiling

Given the demonstrated stoichiometric and hydration differences between the 2,3- and 2,4-isomer complexes, N-(2,3-dimethylphenyl)glycine of 98% purity can serve as a reference standard for detecting and quantifying regioisomeric impurities in pharmaceutical intermediates where the 2,3-dimethyl substitution is required [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
GlyT1 probe development
2,3-Dimethyl scaffold pharmacophore
Transporter selectivity assay review
Metal-extraction ligand studies
Bidentate N,O-chelation profile
Thermal decomposition endpoint monitoring
Fenamate analog intermediate
2,3-Dimethylaniline-derived building block
COX selectivity derivative review
Regioisomeric impurity reference
98% purity with defined hydration state
Impurity profiling method context

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